5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-13-1-2-15-12(7-13)8-16(25-15)18(23)22-9-14-17(21-5-4-20-14)11-3-6-24-10-11/h1-8,10H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEROIFOTBVKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 369.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties.
Chemical Structure
The compound features a fluorine atom, a thiophene ring, and a pyrazine ring, which contribute to its unique biological properties. The structure can be represented as follows:
Antiviral Activity
Research has shown that compounds containing thiophene and pyrazine moieties exhibit significant antiviral properties. For instance, studies on related compounds have indicated that they can inhibit viral replication effectively. The compound may share similar mechanisms of action, potentially acting against various viral targets.
Anticancer Properties
Recent investigations into the biological activity of benzothiophene derivatives have highlighted their potential as anticancer agents. The presence of the carboxamide functional group is believed to enhance the interaction with biological targets involved in cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Inhibition of cell proliferation |
Case Studies
- Antiviral Efficacy : A study published in MDPI explored the antiviral activity of similar heterocyclic compounds, demonstrating varying degrees of effectiveness against viral strains. Although specific data on this compound is limited, its structural analogs showed promising results with IC50 values indicating effective inhibition at low concentrations .
- Anticancer Studies : A recent publication focused on the synthesis and testing of benzothiophene derivatives for HDAC inhibition revealed that modifications in the molecular structure significantly influenced their anticancer activity. The study reported IC50 values ranging from 0.13 µM to 0.84 µM for various derivatives, suggesting that similar modifications could enhance the efficacy of our compound against cancer cell lines .
Molecular Docking Studies
Molecular docking studies are crucial for predicting the binding affinity of compounds to their biological targets. Preliminary docking simulations for this compound suggest strong interactions with key proteins involved in viral replication and cancer progression.
Table 2: Predicted Binding Affinities
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have identified compounds similar to 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide as promising antiviral agents. For instance, N-Heterocycles have shown efficacy against various viruses by inhibiting viral polymerases, which are crucial for viral replication . This compound may exhibit similar mechanisms, potentially targeting RNA-dependent RNA polymerases in viruses like Hepatitis C.
Antimicrobial Properties
The presence of the thiophene and pyrazine rings enhances the compound's lipophilicity and membrane permeability, which are critical factors for antimicrobial activity. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, making this compound a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .
Cancer Research
Histone Deacetylase Inhibition
Inhibitors of histone deacetylases (HDACs) are being explored as therapeutic agents in cancer treatment due to their role in regulating gene expression related to cell proliferation and apoptosis. Compounds structurally related to this compound have been investigated for their HDAC inhibitory activities, showing promise in reducing tumor growth in preclinical models .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds similar to this compound can provide insights into optimizing their biological activities. For example, modifications to the thiophene or pyrazine moieties could enhance potency or selectivity against specific biological targets .
Data Table: Biological Activities of Related Compounds
Case Studies
- Antiviral Efficacy : A study on N-Heterocycles demonstrated that certain derivatives inhibited HCV replication effectively in vitro, with IC50 values as low as 0.35 μM. This highlights the potential for compounds like this compound to be developed into antiviral drugs .
- Antimicrobial Activity : Research on sulfonamide derivatives has shown that modifications to the aromatic rings significantly enhance their antibacterial properties, suggesting that structural adjustments in compounds like this compound could lead to improved therapeutic agents against resistant pathogens .
Q & A
Q. What are the standard synthetic routes for 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Thiophene core formation : Cyclization of precursors like 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives under acidic conditions.
- Substituent introduction : Coupling of the pyrazine and thiophene moieties via nucleophilic substitution or amidation.
- Fluorination : Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) at the benzo[b]thiophene position. Catalysts (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) are critical for yield optimization .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromaticity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray crystallography : To resolve 3D conformation and assess π-π stacking interactions in the benzo[b]thiophene-pyrazine system .
Q. What in vitro assays are used for preliminary biological activity screening?
Common assays include:
- Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates.
- Receptor binding assays : Radioligand displacement in targets like GPCRs or nuclear receptors.
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer cell lines to identify therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazine-thiophene coupling step?
Strategies include:
- Solvent optimization : Replacing DMF with DMA (dimethylacetamide) to reduce side reactions.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl) to accelerate amide bond formation.
- Temperature control : Lowering reaction temperatures to minimize decomposition of the thiophene-3-yl group .
Q. What structural modifications enhance target selectivity in SAR studies?
- Fluorine positioning : Introducing fluorine at alternative positions (e.g., pyrazine ring) to modulate electron density and binding affinity.
- Heterocycle substitution : Replacing thiophene-3-yl with furan-2-yl to alter steric and electronic interactions with biological targets.
- Bioisosteric replacements : Using sulfonamide groups instead of carboxamide to improve metabolic stability .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Control experiments : Synthesize intermediate fragments (e.g., isolated pyrazine or thiophene derivatives) to assign ambiguous peaks.
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange in solution.
- Cross-validation : Compare data with structurally analogous compounds (e.g., N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide) .
Q. What computational methods predict metabolic pathways and toxicity?
- In silico metabolism : Tools like MetaSite to identify cytochrome P450 oxidation sites.
- Toxicity prediction : QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks.
- Docking simulations : Molecular docking with hepatic enzymes (e.g., CYP3A4) to predict metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
